![molecular formula C20H21ClN6O2S B12637898 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone](/img/structure/B12637898.png)
2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-(3-Chlorphenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanon ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-Derivate gehört. Diese Verbindungen sind bekannt für ihre potenziellen biologischen Aktivitäten, insbesondere als Inhibitoren von cyclin-abhängigen Kinasen (CDKs), die eine entscheidende Rolle bei der Zellzyklusregulation und der Krebsbehandlung spielen .
Vorbereitungsmethoden
Die Synthese von 2-((8-(3-Chlorphenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanon umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-Kerns: Dieser Schritt beinhaltet die Kondensation geeigneter Vorläufer unter bestimmten Bedingungen, um die Kernstruktur zu bilden.
Einführung der 3-Chlorphenylgruppe: Dieser Schritt beinhaltet die Substitutionsreaktion, um die 3-Chlorphenylgruppe an der gewünschten Position einzuführen.
Thioether-Bildung: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Thiolreagens, um die Thioetherbindung zu bilden.
Anlagerung von Morpholinoethanon: Dieser letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Morpholinoethanon, um die endgültige Verbindung zu bilden.
Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren umfassen, um die Ausbeute und Reinheit zu verbessern.
Chemische Reaktionsanalyse
2-((8-(3-Chlorphenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.
Analyse Chemischer Reaktionen
2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolysis products.
Wissenschaftliche Forschungsanwendungen
2-((8-(3-Chlorphenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese anderer komplexer Moleküle verwendet.
Biologie: Sie wird auf ihr Potenzial als CDK-Inhibitor untersucht, der in der Krebsforschung verwendet werden kann, um die Zellzyklusregulation zu verstehen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, da sie CDKs hemmen kann.
Industrie: Sie kann bei der Entwicklung neuer Arzneimittel und chemischer Produkte verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-((8-(3-Chlorphenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanon beinhaltet die Hemmung von CDKs. CDKs sind Enzyme, die den Zellzyklus regulieren, und ihre Hemmung kann zu Zellzyklusarrest und Apoptose in Krebszellen führen. Die Verbindung bindet an das aktive Zentrum von CDKs und verhindert deren Wechselwirkung mit Cyclinen und die anschließende Phosphorylierung von Zielproteinen, die für den Zellzyklusfortschritt essentiell sind .
Wirkmechanismus
The mechanism of action of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves the inhibition of CDKs. CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins, which is essential for cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 2-((8-(3-Chlorphenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanon ähneln, gehören andere Pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-Derivate, wie z. B.:
Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen zeigen ebenfalls CDK-inhibitorische Aktivität und werden in der Krebsforschung eingesetzt.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Derivate: Diese Verbindungen haben ähnliche biologische Aktivitäten und werden auf ihre potenziellen therapeutischen Anwendungen untersucht.
Die Einzigartigkeit von 2-((8-(3-Chlorphenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanon liegt in seinen spezifischen Strukturmerkmalen und seiner potenten CDK-inhibitorischen Aktivität, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C20H21ClN6O2S |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H21ClN6O2S/c21-14-3-1-4-15(11-14)27-19-16(12-23-27)18-22-5-2-6-26(18)20(24-19)30-13-17(28)25-7-9-29-10-8-25/h1,3-4,11-12H,2,5-10,13H2 |
InChI-Schlüssel |
DYHUSTLAXWETMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C3=C(N=C(N2C1)SCC(=O)N4CCOCC4)N(N=C3)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)
![1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine](/img/structure/B12637837.png)
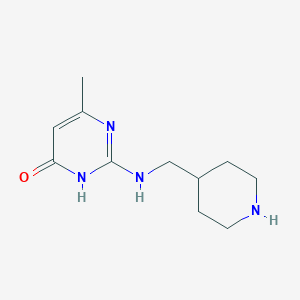
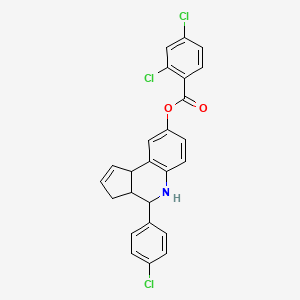
![tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B12637853.png)
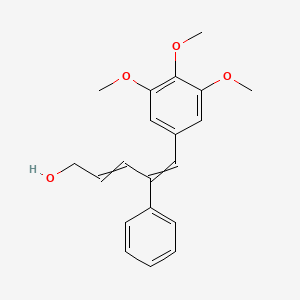
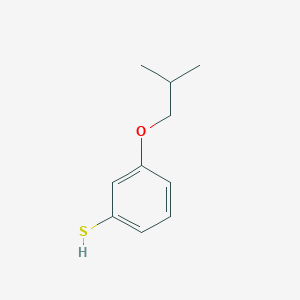
![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)
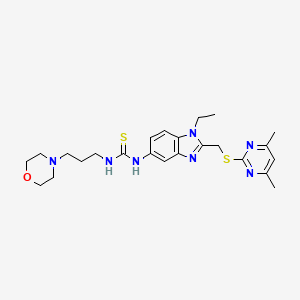

![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)

![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
